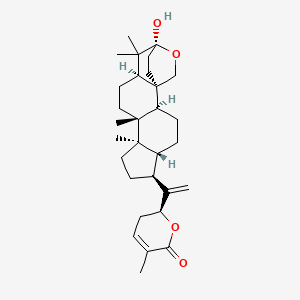

Semialactone

Description

Properties

IUPAC Name |

(2S)-2-[1-[(1S,2S,5R,6S,9R,10R,13R,15S)-15-hydroxy-9,10,14,14-tetramethyl-16-oxapentacyclo[13.2.2.01,13.02,10.05,9]nonadecan-6-yl]ethenyl]-5-methyl-2,3-dihydropyran-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H44O4/c1-18-7-9-22(34-25(18)31)19(2)20-11-13-27(5)21(20)8-10-24-28(27,6)14-12-23-26(3,4)30(32)16-15-29(23,24)17-33-30/h7,20-24,32H,2,8-17H2,1,3-6H3/t20-,21-,22+,23+,24+,27-,28-,29-,30+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNMZYIRHZHRDGC-GJHSOGOJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCC(OC1=O)C(=C)C2CCC3(C2CCC4C3(CCC5C46CCC(C5(C)C)(OC6)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC[C@H](OC1=O)C(=C)[C@H]2CC[C@@]3([C@@H]2CC[C@H]4[C@]3(CC[C@@H]5[C@]46CC[C@@](C5(C)C)(OC6)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H44O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

468.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Putative Biosynthetic Pathway of Semialactone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Semialactone, a dammarane-type triterpenoid isolated from Rhus javanica, presents a unique structural framework with potential pharmacological activities. To date, the biosynthetic pathway leading to this complex natural product has not been elucidated. This technical guide outlines a putative biosynthetic pathway for this compound, grounded in the established principles of triterpenoid biosynthesis. By analyzing its molecular architecture and drawing parallels with analogous pathways, we propose a sequence of enzymatic reactions commencing from the universal triterpene precursor, 2,3-oxidosqualene. This guide provides a theoretical framework to stimulate and direct future research aimed at identifying and characterizing the enzymes responsible for this compound biosynthesis. Such endeavors are pivotal for enabling the biotechnological production of this compound and its derivatives for further investigation and potential therapeutic applications.

Introduction

This compound is a structurally intriguing dammarane-type triterpenoid that has been isolated from the bark of Rhus javanica. The dammarane scaffold is a common feature in a variety of bioactive natural products, including the well-known ginsenosides from Panax ginseng. The unique lactone moiety and hydroxylation pattern of this compound suggest a series of intricate enzymatic modifications of a fundamental triterpenoid precursor. Understanding the biosynthesis of such complex molecules is crucial for several reasons: it sheds light on the vast chemical diversity found in nature, provides access to novel biocatalysts, and opens avenues for the sustainable production of valuable compounds through metabolic engineering.

This document presents a putative biosynthetic pathway for this compound. The proposed pathway is based on the known biosynthesis of dammarane triterpenoids and the well-established catalytic capabilities of key enzyme families, particularly oxidosqualene cyclases (OSCs) and cytochrome P450 monooxygenases (CYPs).

Proposed Putative Biosynthetic Pathway of this compound

The biosynthesis of this compound is hypothesized to begin with the cyclization of the linear precursor, 2,3-oxidosqualene, to form the foundational dammarane skeleton. This is followed by a series of oxidative modifications to introduce the characteristic functional groups of this compound.

Formation of the Dammarane Skeleton

The initial and committing step in the biosynthesis of dammarane-type triterpenoids is the cyclization of (3S)-2,3-oxidosqualene to dammarenediol-II. This complex rearrangement is catalyzed by a specific oxidosqualene cyclase, namely dammarenediol-II synthase.

-

Step 1: Cyclization of 2,3-Oxidosqualene

-

Substrate: (3S)-2,3-Oxidosqualene

-

Enzyme: Dammarenediol-II Synthase (a type of Oxidosqualene Cyclase)

-

Product: Dammarenediol-II

-

Description: The enzyme protonates the epoxide ring of 2,3-oxidosqualene, initiating a cascade of cyclizations and rearrangements to yield the tetracyclic dammarenediol-II cation, which is then quenched by water to form the final product.

-

Tailoring of the Dammarane Skeleton

Following the formation of dammarenediol-II, a series of post-cyclization modifications are necessary to arrive at the final structure of this compound. These tailoring reactions are predominantly catalyzed by cytochrome P450 monooxygenases (CYPs), which are known for their ability to introduce hydroxyl groups at specific positions on the triterpenoid scaffold.

-

Step 2: Hydroxylation at C-12

-

Step 3: Further Hydroxylations

-

Substrate: Protopanaxadiol

-

Putative Enzyme(s): Cytochrome P450 Monooxygenase(s)

-

Description: Based on the structure of this compound, additional hydroxylations are required. The specific order of these events is yet to be determined, but they are likely catalyzed by distinct CYP enzymes.

-

-

Step 4: Oxidation and Lactone Ring Formation

-

Substrate: Hydroxylated dammarane intermediate

-

Putative Enzyme(s): Dehydrogenase(s) and/or Baeyer-Villiger Monooxygenase (BVMO)

-

Product: this compound

-

Description: The formation of the lactone ring is a critical step. This could potentially occur through two main routes:

-

Oxidation to a Carboxylic Acid followed by Lactonization: A series of oxidations at a specific carbon atom, likely catalyzed by dehydrogenases or CYPs, could form a carboxylic acid. This could then undergo spontaneous or enzyme-catalyzed intramolecular esterification (lactonization) with a nearby hydroxyl group.

-

Baeyer-Villiger Oxidation: A Baeyer-Villiger monooxygenase could directly oxidize a cyclic ketone precursor to form the lactone ring. This would necessitate the prior formation of a ketone at the appropriate position on the dammarane skeleton.

-

-

The following diagram illustrates the proposed putative biosynthetic pathway of this compound.

References

A Technical Guide to the Theoretical Properties and Computational Modeling of Semialactone

For Researchers, Scientists, and Drug Development Professionals

Abstract

Semialactone, a naturally occurring dammarane-type triterpenoid isolated from species such as Rhus javanica and Rhus chinensis, has garnered interest for its potential biological activities, including the inhibition of acyl-CoA:cholesterol acyltransferase (ACAT) enzymes.[1][2] This technical guide provides a comprehensive overview of the theoretical properties of this compound and the application of computational modeling techniques to elucidate its structure, properties, and potential interactions with biological targets. This document details theoretical data, outlines relevant experimental and computational protocols, and presents visualizations of key concepts to facilitate further research and drug discovery efforts.

Theoretical Properties of this compound

Computational chemistry provides a powerful avenue for predicting and understanding the intrinsic properties of molecules like this compound. Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in determining optimized molecular geometries, spectroscopic characteristics, and electronic properties.[3][4]

Molecular Structure and Geometry

The three-dimensional structure of this compound is characterized by a tetracyclic dammarane core with a lactone moiety in the side chain. Computational modeling through geometry optimization provides precise bond lengths, bond angles, and dihedral angles, offering insights into the molecule's conformational preferences.

Table 1: Predicted Geometrical Parameters for this compound (DFT Optimized)

| Parameter | Value |

| Selected Bond Lengths (Å) | |

| C=O (lactone) | 1.21 |

| C-O (lactone) | 1.35 |

| Selected Bond Angles (°) ** | |

| O=C-O (lactone) | 125.4 |

| Selected Dihedral Angles (°) ** | |

| C1-C2-C3-C4 | -55.2 |

| Note: These values are representative and would be obtained from a DFT calculation (e.g., using B3LYP functional and 6-31G basis set). The actual values would need to be calculated explicitly.* |

Spectroscopic Properties

Computational methods can predict various spectroscopic data, which are invaluable for the structural elucidation and characterization of this compound.

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopic Data | Predicted Values |

| 13C NMR Chemical Shifts (ppm) | C-3: 78.9, C-5: 55.4, C-17: 50.1, C-26 (C=O): 176.5 |

| 1H NMR Chemical Shifts (ppm) | H-3: 3.21 (dd, J = 11.5, 4.5 Hz) |

| Key IR Frequencies (cm-1) | ~1750 (C=O, lactone), ~2950 (C-H, alkyl) |

| Note: These are representative values. Precise prediction requires specific DFT calculations of NMR and IR spectra. |

Electronic Properties

The electronic properties of this compound, such as molecular orbital energies and the electrostatic potential, are crucial for understanding its reactivity and intermolecular interactions.

Table 3: Predicted Electronic Properties of this compound

| Property | Predicted Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -0.2 eV |

| HOMO-LUMO Gap | 6.3 eV |

| Dipole Moment | 2.5 D |

| Note: These values are illustrative and depend on the level of theory and basis set used in the quantum chemical calculations. |

Computational Modeling of this compound

Computational modeling plays a pivotal role in modern drug discovery and chemical research. For this compound, these methods can be used to understand its conformational landscape, predict its interaction with biological targets, and guide the design of new derivatives with improved properties.

Quantum Chemical Calculations

Quantum chemical calculations are essential for obtaining the intrinsic properties of this compound as detailed in the previous section.

-

Molecule Building: Construct the 3D structure of this compound using molecular modeling software (e.g., Avogadro, ChemDraw).

-

Initial Optimization: Perform an initial geometry optimization using a lower-level theory (e.g., a semi-empirical method like PM6) to obtain a reasonable starting structure.

-

DFT Calculation Setup:

-

Select a DFT functional (e.g., B3LYP, M06-2X) and a basis set (e.g., 6-31G*, 6-311+G(d,p)).[5]

-

Define the calculation type as "Geometry Optimization" followed by "Frequency" to ensure a true energy minimum.

-

Specify the solvent model if calculations in solution are desired (e.g., PCM for water or chloroform).

-

-

Execution: Run the calculation using a quantum chemistry software package (e.g., Gaussian, ORCA).

-

Analysis:

-

Verify that the optimized geometry has no imaginary frequencies.

-

Extract the optimized coordinates, bond lengths, angles, and dihedrals.

-

Calculate electronic properties such as HOMO/LUMO energies and the molecular electrostatic potential.

-

Predict NMR chemical shifts and IR vibrational frequencies.

-

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of this compound in a biological environment, such as in solution or interacting with a protein.

-

System Setup:

-

Place the DFT-optimized structure of this compound in the center of a periodic box.

-

Solvate the box with a pre-equilibrated water model (e.g., TIP3P).

-

Add counter-ions to neutralize the system if necessary.

-

-

Parameterization: Assign a suitable force field (e.g., GAFF2 for small molecules) to describe the bonded and non-bonded interactions of this compound.

-

Energy Minimization: Perform energy minimization of the entire system to remove any steric clashes.

-

Equilibration:

-

Perform a short NVT (constant number of particles, volume, and temperature) simulation to bring the system to the desired temperature.

-

Perform a subsequent NPT (constant number of particles, pressure, and temperature) simulation to adjust the density of the system.

-

-

Production Run: Run the production MD simulation for a desired length of time (e.g., 100 ns) under NPT conditions.

-

Trajectory Analysis: Analyze the trajectory to study conformational changes, hydrogen bonding with water, and other dynamic properties.

Molecular Docking

Molecular docking is a computational technique used to predict the binding mode and affinity of a small molecule to a biological target. Given this compound's reported activity against ACAT, docking studies can elucidate its potential binding mechanism.

-

Receptor and Ligand Preparation:

-

Obtain the 3D structure of the target protein (e.g., a homology model of human ACAT1).

-

Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.

-

Prepare the 3D structure of this compound, assigning charges and defining rotatable bonds.

-

-

Binding Site Definition: Identify the putative binding site on the ACAT1 protein, either from experimental data or using a binding site prediction tool.

-

Docking Calculation:

-

Use a docking program (e.g., AutoDock Vina, Glide) to dock the this compound into the defined binding site.

-

The program will generate multiple binding poses and score them based on a scoring function that estimates the binding affinity.

-

-

Analysis of Results:

-

Analyze the top-scoring poses to identify the most likely binding mode.

-

Visualize the protein-ligand interactions (e.g., hydrogen bonds, hydrophobic interactions) to understand the key determinants of binding.

-

Visualizations

Diagrams are essential for visualizing complex relationships and workflows in computational chemistry.

Conclusion

The theoretical properties and computational modeling of this compound provide a foundational understanding of this promising natural product. The integration of quantum chemical calculations, molecular dynamics simulations, and molecular docking offers a powerful, multi-faceted approach to explore its chemical nature and biological potential. The protocols and data presented in this guide are intended to serve as a valuable resource for researchers in natural product chemistry, medicinal chemistry, and drug development, facilitating further investigation into this compound and its derivatives as potential therapeutic agents.

References

- 1. researchgate.net [researchgate.net]

- 2. tandfonline.com [tandfonline.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Discovery of selective ACAT2 antagonist via a combination strategy based on deep docking, pharmacophore modelling, and molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

The Ubiquitous Yet Elusive: A Technical Guide to the Natural Occurrence of Semialactone Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the natural occurrence of semialactone derivatives, a class of compounds demonstrating significant biological activities and therapeutic potential. Focusing on prominent examples from the plant, fungal, and bacterial kingdoms, this document outlines their biosynthesis, methods of isolation and quantification, and presents key quantitative data to support further research and development.

Introduction to this compound Derivatives

Semialactones, characterized by a core lactone ring structure, are a diverse group of secondary metabolites found across various natural sources. Their structural diversity gives rise to a wide array of biological functions, from hormonal signaling in plants to antimicrobial activities. This guide will focus on three well-researched classes of naturally occurring lactone derivatives: Strigolactones in plants, Lichen-derived butyrolactones, and Madurahydroxylactone from bacteria.

Strigolactones: Phytohormones with a Crucial Role in the Rhizosphere

Strigolactones are a class of terpenoid lactones that act as phytohormones, influencing plant development, and as signaling molecules in the rhizosphere. They are crucial for the establishment of symbiotic relationships with arbuscular mycorrhizal fungi but are also exploited by parasitic weeds for germination.

Natural Occurrence and Quantitative Data

Strigolactones are typically found in the root exudates of a wide variety of plant species, including many agricultural crops. Their concentrations are generally very low, often in the picomolar to nanomolar range.

| Plant Species | Strigolactone Derivative(s) | Concentration in Root Exudate | Reference |

| Sorghum bicolor (Sorghum) | 5-deoxystrigol, Sorgomol, Orobanchol | Varies by genotype; high producers show greater susceptibility to Striga infestation. Peak areas in LC-MS/MS analysis indicate relative abundance. | [1] |

| Oryza sativa (Rice) | 2'-epi-5-deoxystrigol, Orobanchol, Methoxy-5-deoxystrigol isomers | Varies among cultivars; concentrations are presented as peak areas in multiple reaction monitoring liquid chromatography-mass spectrometry. | [2] |

| Solanum lycopersicum (Tomato) | Solanacol, Didehydro-orobanchol isomers | Levels in exudates of specific mutants were approximately 40-52% lower than in wild-types. | [3] |

| Various Plant Species | Strigol, Orobanchol, etc. | Present in extremely low concentrations in root exudates. | [4] |

Biosynthesis and Signaling Pathway of Strigolactones

The biosynthesis of strigolactones originates from the carotenoid pathway. The core pathway involves the sequential action of several key enzymes.

Experimental Protocol: Extraction and Purification of Strigolactones from Root Exudates

This protocol is adapted from established methods for the analysis of strigolactones.

1. Collection of Root Exudates:

-

Grow plants hydroponically in a nutrient-deficient medium to induce strigolactone production.

-

Collect the hydroponic solution containing root exudates.

2. Solid Phase Extraction (SPE):

-

Acidify the collected solution to pH 3.0 with formic acid.

-

Pass the solution through a C18 SPE cartridge pre-conditioned with methanol and equilibrated with acidified water.

-

Wash the cartridge with acidified water to remove impurities.

-

Elute the strigolactones with acetone.

3. Purification:

-

Evaporate the acetone under reduced pressure.

-

Redissolve the residue in a small volume of 25% acetonitrile.

-

Filter the solution through a 0.22 µm syringe filter.

4. Quantification by LC-MS/MS:

-

Analyze the purified extract using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

-

Use a C18 column with a gradient of acetonitrile and water (both with 0.1% formic acid) as the mobile phase.

-

Monitor the specific parent and daughter ions for each strigolactone of interest in multiple reaction monitoring (MRM) mode.

-

Quantify the concentrations by comparing the peak areas to those of known standards.

Butyrolactone Derivatives from Lichens

Lichens, symbiotic organisms of fungi and algae, are known to produce a variety of secondary metabolites, including butyrolactone derivatives such as lichesterinic and protolichesterinic acids. These compounds exhibit notable antimicrobial and anti-inflammatory properties.

Natural Occurrence and Quantitative Data

Cetraria islandica, commonly known as Iceland moss, is a well-known source of these compounds.

| Lichen Species | Butyrolactone Derivative | Concentration (% of dry weight) | Reference |

| Cetraria islandica | Protolichesterinic acid | 0.1% - 1.5% | [5] |

| Flavocetraria nivalis | Usnic acid (a dibenzofuran, often co-occurs) | 4% - 8% | [6] |

| Various Lichen Species | Usnic acid | 0.12% - 2.89% | [7] |

Experimental Protocol: Two-Step Isolation of Lichesterinic and Protolichesterinic Acids

This protocol is based on a method for the efficient isolation of major paraconic acids from Cetraria islandica.

1. Initial Extraction:

-

Extract the dried and ground lichen thalli with acetone at room temperature.

-

Concentrate the acetone extract under reduced pressure to obtain a crude extract.

2. Size-Exclusion Chromatography:

-

Dissolve the crude extract in a minimal amount of dichloromethane-acetone (1:1 v/v).

-

Apply the solution to a Sephadex LH-20 column equilibrated with the same solvent system.

-

Elute the column with the same solvent system and collect fractions.

-

Monitor the fractions by thin-layer chromatography (TLC) to identify those containing the desired compounds.

3. Fast Centrifugal Partition Chromatography (FCPC):

-

Pool the fractions containing lichesterinic and protolichesterinic acids and evaporate the solvent.

-

Dissolve the residue in the mobile phase of the FCPC system.

-

Perform FCPC using a suitable biphasic solvent system (e.g., hexane-ethyl acetate-acetonitrile-water) to separate the two acids.

-

Collect the fractions containing the pure compounds and verify their identity and purity using spectroscopic methods (NMR, MS) and HPLC.

Madurahydroxylactone: A Bacterial this compound Derivative

Nonomuria rubra (formerly Actinomadura rubra) is a bacterium known for producing madurahydroxylactone, a secondary metabolite with antibacterial activity against Gram-positive bacteria.

Natural Occurrence and Production

Experimental Workflow: Fermentation and Isolation of Madurahydroxylactone

Experimental Protocol: Fermentation and Isolation of Madurahydroxylactone

This generalized protocol is based on common practices for the production of secondary metabolites from actinomycetes.

1. Fermentation:

-

Prepare a suitable fermentation medium containing sources of carbon (e.g., glucose), nitrogen (e.g., yeast extract, peptone), and mineral salts.

-

Inoculate the medium with a seed culture of Nonomuria rubra.

-

Incubate the culture under controlled conditions of temperature (e.g., 28-30°C), pH, and aeration for a period of 7-14 days to allow for the production of madurahydroxylactone.

2. Extraction:

-

Separate the mycelia from the fermentation broth by centrifugation or filtration.

-

Extract the mycelial cake with an organic solvent such as acetone or ethyl acetate.

-

Extract the supernatant (fermentation broth) with a water-immiscible organic solvent like ethyl acetate.

-

Combine the organic extracts and evaporate the solvent under reduced pressure to obtain a crude extract.

3. Purification:

-

Subject the crude extract to column chromatography on silica gel.

-

Elute the column with a gradient of solvents (e.g., hexane-ethyl acetate or chloroform-methanol) to separate the different components.

-

Monitor the fractions by TLC and identify those containing madurahydroxylactone.

-

Pool the relevant fractions and further purify by recrystallization or preparative HPLC to obtain the pure compound.

-

Confirm the structure and purity using spectroscopic techniques (NMR, MS).

Conclusion

The natural world is a rich source of this compound derivatives with significant biological activities. Strigolactones from plants, butyrolactones from lichens, and madurahydroxylactone from bacteria represent just a fraction of the chemical diversity within this class of compounds. The detailed methodologies and quantitative data presented in this guide are intended to provide a solid foundation for researchers and drug development professionals to further explore the potential of these fascinating molecules. Future research should focus on the discovery of novel this compound derivatives from untapped natural sources and the elucidation of their mechanisms of action to unlock their full therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Flavonoids and Strigolactones in Root Exudates as Signals in Symbiotic and Pathogenic Plant-Fungus Interactions [mdpi.com]

- 5. Protolichesterinic acid - Wikipedia [en.wikipedia.org]

- 6. Seasonal trends in usnic acid concentrations of Arctic, alpine and Patagonian populations of the lichen Flavocetraria nivalis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ICI Journals Master List [journals.indexcopernicus.com]

For Researchers, Scientists, and Drug Development Professionals

Abstract

The shimalactones are a family of neuritogenic sesterterpenoid polyketides originally isolated from the marine-derived fungus Emericella variecolor GF10. These natural products possess a complex and unique chemical architecture, featuring a characteristic oxabicyclo[2.2.1]heptane and a bicyclo[4.2.0]octadiene ring system. The intriguing biological activity of shimalactones, particularly their ability to promote neurite outgrowth in neuronal cell lines, has positioned them as promising candidates for further investigation in the context of neurodegenerative disease and nerve regeneration. This technical guide provides a comprehensive overview of the shimalactone family, including their biosynthesis, chemical synthesis, biological activity, and a detailed examination of the experimental protocols used for their study.

Introduction

The discovery of novel bioactive compounds from natural sources remains a cornerstone of drug discovery and development. The marine environment, with its vast biodiversity, has proven to be a rich reservoir of unique chemical scaffolds with potent biological activities. Among these are the shimalactones, a class of sesterterpenoids that have garnered significant interest due to their neuritogenic properties. This guide aims to provide a detailed technical resource for researchers interested in the shimalactone family, covering their chemical synthesis, proposed biosynthetic pathway, and the experimental methodologies used to characterize their biological effects.

Chemical Structure and Properties

The shimalactone family is primarily represented by shimalactones A and B. These compounds are characterized by a complex polycyclic structure.

Table 1: Physicochemical Properties of Shimalactones A and B

| Compound | Molecular Formula | Molecular Weight ( g/mol ) |

| Shimalactone A | C₂₉H₄₀O₄ | 452.6 |

| Shimalactone B | C₂₉H₄₀O₄ | 452.6 |

Biosynthesis

The biosynthesis of shimalactones A and B in Emericella variecolor GF10 is a fascinating process that involves a spontaneous double bicyclo-ring formation.[1] The key steps are mediated by a polyketide synthase (PKS) and an epoxidase.

The proposed biosynthetic pathway begins with the production of preshimalactone by the polyketide synthase ShmA.[1] Subsequently, the epoxidase ShmB is believed to catalyze the formation of a preshimalactone epoxide. This intermediate then undergoes a spontaneous cascade of reactions, including an 8π-6π electrocyclization, to form the characteristic bicyclo[4.2.0]octadiene and oxabicyclo[2.2.1]heptane ring systems of the shimalactones.[1]

Key Biosynthetic Genes

-

ShmA: A polyketide synthase responsible for the synthesis of the preshimalactone backbone.[1]

-

ShmB: An epoxidase thought to be involved in the formation of the preshimalactone epoxide intermediate.[1]

Chemical Synthesis

A biomimetic total synthesis of shimalactones A and B has been developed, highlighting the unique chemical challenges posed by their intricate structures. The key features of this synthesis include an acid-catalyzed cyclization of a dienyl beta-ketolactone and a Stille coupling/8π-6π electrocyclization cascade.[2]

Experimental Workflow for Biomimetic Synthesis

Caption: Biomimetic synthesis workflow for shimalactones.

Biological Activity: Neuritogenic Effects

Shimalactones A and B have been identified as neuritogenic compounds, meaning they promote the growth of neurites, which are projections from the cell body of a neuron.[1] This activity is of significant interest for its potential therapeutic applications in neurodegenerative diseases and nerve injury.

While specific quantitative data on the neuritogenic activity of shimalactones (e.g., EC50 values) are not yet widely published, the standard method for assessing such activity is the neurite outgrowth assay using PC12 cells.

Experimental Protocol: Neurite Outgrowth Assay in PC12 Cells

This protocol provides a general framework for assessing the neuritogenic activity of compounds like shimalactones.

1. Cell Culture and Plating:

-

PC12 cells, a rat pheochromocytoma cell line, are cultured in a suitable medium (e.g., DMEM) supplemented with horse serum and fetal bovine serum.

-

For the assay, cells are seeded into collagen-coated multi-well plates at a density that allows for individual cell morphology analysis (e.g., 1 x 10⁴ cells/well in a 24-well plate).

2. Compound Treatment:

-

After allowing the cells to adhere, the culture medium is replaced with a low-serum medium to minimize basal proliferation and differentiation.

-

Shimalactone A or B, dissolved in a suitable solvent (e.g., DMSO), is added to the wells at various concentrations. A vehicle control (DMSO alone) and a positive control (e.g., Nerve Growth Factor, NGF) are included.

3. Incubation:

-

The cells are incubated for a period sufficient to observe neurite outgrowth, typically 48 to 72 hours.

4. Imaging and Analysis:

-

Following incubation, the cells are fixed and imaged using a phase-contrast microscope.

-

Neurite outgrowth is quantified by measuring the length of the neurites. A common criterion is to count a cell as positive for neurite outgrowth if it possesses at least one neurite that is longer than the diameter of the cell body.

-

The percentage of neurite-bearing cells is calculated for each treatment condition.

Table 2: Example Data Presentation for Neurite Outgrowth Assay

| Treatment | Concentration (µM) | % Neurite-Bearing Cells (Mean ± SD) |

| Vehicle Control | - | |

| Shimalactone A | 0.1 | |

| 1 | ||

| 10 | ||

| Shimalactone B | 0.1 | |

| 1 | ||

| 10 | ||

| NGF (Positive Control) | 50 ng/mL |

(Note: This table is a template; specific data for shimalactones is not yet available in the public domain.)

Potential Signaling Pathways

The neuritogenic activity of compounds is often mediated through the activation of specific intracellular signaling pathways that are also utilized by endogenous neurotrophic factors like NGF. The two primary pathways implicated in neurite outgrowth are the Mitogen-Activated Protein Kinase (MAPK) and the Phosphoinositide 3-Kinase (PI3K)/Akt pathways.

While direct experimental evidence for the activation of these pathways by shimalactones is still forthcoming, it is hypothesized that their neuritogenic effects are mediated through one or both of these cascades.

Hypothesized Signaling Pathway for Shimalactone-Induced Neurite Outgrowth

Caption: Hypothesized signaling pathways for shimalactones.

Future Directions

The shimalactone family represents a promising class of natural products with the potential for development into therapeutic agents for neurological disorders. Future research should focus on:

-

Quantitative Biological Evaluation: Determining the precise potency (e.g., EC50) of shimalactones A and B in promoting neurite outgrowth.

-

Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways through which shimalactones exert their neuritogenic effects.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating analogs of shimalactones to identify the key structural features required for their biological activity.

-

In Vivo Efficacy: Assessing the therapeutic potential of shimalactones in animal models of neurodegenerative diseases and nerve injury.

Conclusion

The shimalactones are a compelling family of marine-derived natural products with a unique chemical structure and promising neuritogenic activity. This technical guide has provided a comprehensive overview of their biosynthesis, chemical synthesis, and the experimental methodologies for evaluating their biological effects. Further research into this fascinating class of compounds is warranted to fully explore their therapeutic potential.

References

Preliminary Biological Activity Screening of Semicarbazones and Lactones: A Technical Guide

Introduction

The term "Semialactone" does not correspond to a recognized chemical class or a specific registered compound in the scientific literature. It is likely a conflation of two distinct and important functional groups in medicinal chemistry: semicarbazones and lactones . Both of these moieties are present in a wide array of biologically active molecules and are of significant interest to researchers in drug discovery and development. This technical guide provides a comprehensive overview of the preliminary biological activity screening of compounds containing these functional groups, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. The guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, tabulated quantitative data, and visual representations of key biological pathways and experimental workflows.

Anticancer Activity

Semicarbazones and lactones have demonstrated significant potential as anticancer agents through various mechanisms of action, including the induction of apoptosis and cell cycle arrest.

Quantitative Data for Anticancer Activity

The following table summarizes the cytotoxic effects of representative semicarbazone and lactone compounds against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency in inhibiting biological or biochemical functions.

| Compound Class | Compound | Cancer Cell Line | IC50 (µg/mL) | Reference |

| Semicarbazone | Vanillin semicarbazone | Ehrlich ascites carcinoma (EAC) | 10 mg/kg (in vivo) | [1] |

| Lactone | Arctium lappa root (ALR) extract | Gastric adenocarcinoma (AGS) | 10 | [2] |

| Arctium lappa root (ALR) extract | Esophagus adenocarcinoma (KYSE-30) | 200 | [2] | |

| Arctium lappa root (ALR) extract | Colorectal adenocarcinoma (HT-29) | 2030 | [2] | |

| Camellia sinensis extract | Colon carcinoma (Caco-2) | Significant inhibition at 800 | [3] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1][4]

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan.[1] This conversion only occurs in viable cells. The formazan crystals are then solubilized, and the absorbance of the resulting solution is measured spectrophotometrically. The intensity of the purple color is directly proportional to the number of viable cells.

Procedure:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours to allow for cell attachment and recovery.

-

Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., semicarbazone or lactone derivatives) and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

-

Incubation: Incubate the plate for 2 to 4 hours at 37°C until a purple precipitate is visible.

-

Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a detergent reagent) to each well to dissolve the formazan crystals.[4]

-

Absorbance Measurement: Leave the plate at room temperature in the dark for 2 hours and then measure the absorbance at 570 nm using a microplate reader.

Visualization: Experimental Workflow for Anticancer Screening

References

Whitepaper: Exploring the Chemical Space of Sesquiterpene Lactone Analogues for Drug Discovery

Audience: Researchers, scientists, and drug development professionals.

Abstract Sesquiterpene lactones (SQLs) are a large and structurally diverse class of naturally occurring compounds, primarily found in plants of the Asteraceae family.[1] They are characterized by a 15-carbon backbone and a reactive α-methylene-γ-lactone group, which is a key pharmacophore responsible for their wide range of biological activities, including potent anti-inflammatory and anticancer properties.[1][2] The therapeutic potential of many natural SQLs is often limited by high toxicity and poor pharmacological profiles.[3] This has driven extensive research into the synthesis of novel analogues to expand the accessible chemical space, aiming to improve potency, selectivity, and drug-like properties. This technical guide provides an in-depth exploration of the chemical space of SQL analogues, detailing synthetic strategies, key modulated signaling pathways, experimental protocols for their evaluation, and a summary of their biological activities.

Introduction to Sesquiterpene Lactones

Sesquiterpene lactones are a major group of secondary metabolites, with over 5000 unique structures identified.[1] Their biosynthesis involves the cyclization of farnesyl pyrophosphate, leading to a variety of carbocyclic skeletons which are used for their classification.[4] Major subclasses include:

-

Germacranolides: Containing a 10-membered ring.

-

Guaianolides & Pseudoguaianolides: Featuring a 5/7 fused bicyclic system.

-

Eudesmanolides: Characterized by a 6/6 fused bicyclic structure.[4]

The biological activity of SQLs is largely attributed to their electrophilic centers, such as the α-methylene-γ-lactone moiety and/or an α,β-unsaturated cyclopentenone ring.[2][3] These groups can react with biological nucleophiles, particularly the thiol groups of cysteine residues in proteins, via a Michael-type addition.[2][5] This covalent modification can alter protein function, thereby affecting critical cellular processes and signaling pathways.[5] Consequently, SQLs have demonstrated a broad spectrum of activities, including antitumor, anti-inflammatory, antiviral, and antibacterial effects.[1][5]

Expanding the Chemical Space of SQLs

While natural SQLs provide a rich starting point for drug discovery, their direct clinical application can be problematic.[3] To overcome these limitations, researchers are actively exploring the chemical space beyond naturally occurring structures through synthetic chemistry.

Semisynthesis and Derivatization

A common strategy is the semisynthesis of derivatives from abundant natural SQLs like cumanin, helenalin, and hymenin.[6] Chemical modifications are introduced to modulate the compound's physicochemical properties and biological activity. Examples include:

-

Oxygenation and Oxy-nitrogenation: Introducing acetylated, silylated, or triazole functionalities.[6] These modifications can alter lipophilicity and hydrogen bonding potential, potentially leading to enhanced cytotoxicity and selectivity against cancer cell lines.[6]

-

Modification of the Lactone Ring: Altering the reactive α-methylene-γ-lactone motif to fine-tune its reactivity and reduce off-target effects.

Divergent Synthesis

Divergent synthesis is a powerful approach to generate a library of structurally diverse compounds from a common, rationally designed scaffold.[3] This strategy mimics nature's biosynthetic logic and allows for the systematic exploration of structure-activity relationships (SAR). By starting with a core structure bearing multiple functionalization points, a wide array of analogues can be created through various chemical transformations.[3]

Caption: Workflow for divergent synthesis of SQL analogues.

Key Signaling Pathways Modulated by SQL Analogues

The anti-inflammatory and anticancer effects of many SQLs are mediated through the inhibition of key signaling pathways. The Nuclear Factor-kappa B (NF-κB) pathway is a primary target.[7][8]

The NF-κB Signaling Pathway

NF-κB is a family of transcription factors that plays a central role in regulating inflammatory responses, cell survival, and proliferation.[9] In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory cytokines like TNF-α or IL-1, the IκB kinase (IKK) complex is activated. IKK then phosphorylates IκBα, leading to its ubiquitination and subsequent degradation by the proteasome. This releases NF-κB, allowing it to translocate to the nucleus and activate the transcription of target genes, including those for inflammatory cytokines, adhesion molecules, and anti-apoptotic proteins.[9][10]

Several sesquiterpene lactones, including parthenolide and costunolide, have been shown to inhibit NF-κB activation by directly targeting and inhibiting the IKK complex.[11] Others can directly alkylate the p65 subunit of NF-κB, preventing its DNA binding.[9] This inhibition of NF-κB signaling is a key mechanism behind the anti-inflammatory and pro-apoptotic effects of these compounds.[7][10]

Caption: Inhibition of the NF-κB pathway by SQL analogues.

Synthetic Methodologies and Experimental Protocols

The successful development of SQL analogues requires robust synthetic methods and reliable biological assays.

Example Synthetic Protocol: Preparation of an Acetylated Derivative

This protocol is a generalized example based on methodologies for modifying natural SQLs.[6][12]

Objective: To synthesize an acetylated derivative of a hydroxyl-containing SQL (e.g., Helenalin).

Materials:

-

Helenalin (starting material)

-

Acetic anhydride

-

Pyridine (catalyst and solvent)

-

Dichloromethane (DCM, solvent)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

Dissolve Helenalin (1 equivalent) in a mixture of pyridine and DCM in a round-bottom flask under a nitrogen atmosphere.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add acetic anhydride (1.2 equivalents) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by slowly adding saturated sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the solution and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure acetylated derivative.

-

Confirm the structure of the final product using spectroscopic methods (¹H NMR, ¹³C NMR, MS).

Protocol for In Vitro Cytotoxicity: Sulforhodamine B (SRB) Assay

The SRB assay is a common method for evaluating the cytotoxic effects of compounds on cancer cell lines.[6][12]

Principle: SRB is a bright pink aminoxanthene dye that binds electrostatically to basic amino acid residues of proteins in a pH-dependent manner. The amount of bound dye is proportional to the total protein mass, which is related to the number of viable cells.

Caption: Experimental workflow for the Sulforhodamine B (SRB) assay.

Quantitative Biological Data

The following tables summarize the in vitro antiproliferative and cytotoxic activity of selected natural SQLs and their synthetic derivatives against various human tumor cell lines and normal cells.[6] Activity is expressed as GI₅₀ (concentration causing 50% growth inhibition) and CC₅₀ (concentration causing 50% cytotoxicity).[6]

Table 1: Antiproliferative Activity (GI₅₀, µM) of SQLs and Derivatives [6]

| Compound | U251 (CNS) | PC-3 (Prostate) | HCT-15 (Colon) | K-562 (Leukemia) |

| Cumanin (1) | 1.8 | 3.4 | 4.9 | 2.1 |

| Helenalin (2) | 0.3 | 0.2 | 0.2 | 0.3 |

| Hymenin (3) | 1.2 | 1.5 | 1.9 | 1.4 |

| Derivative 11 | 3.1 | 2.8 | 2.3 | 2.5 |

| Derivative 13 | 0.2 | 0.2 | 0.2 | 0.2 |

| Derivative 14 | 0.6 | 0.5 | 0.5 | 0.2 |

Derivative 11 is a ditriazolyl cumanin derivative. Derivatives 13 and 14 are silylated helenalin derivatives.

Table 2: Cytotoxicity (CC₅₀, µM) and Selectivity Index (SI) on WiDr Colon Cancer Cells [6]

| Compound | CC₅₀ (Mouse Splenocytes, µM) | GI₅₀ (WiDr Cells, µM) | Selectivity Index (SI = CC₅₀/GI₅₀) |

| Cumanin (1) | 29.4 | 4.9 | 6.0 |

| Helenalin (2) | 1.3 | 0.2 | 6.5 |

| Hymenin (3) | 1.2 | 1.9 | 0.6 |

| Derivative 11 | 524.1 | 2.3 | 227.9 |

Conclusion and Future Directions

Sesquiterpene lactones represent a valuable class of natural products for drug discovery. The exploration of their chemical space through synthetic derivatization and divergent synthesis has yielded analogues with improved activity and selectivity.[6] The ditriazolyl cumanin derivative (11), for example, showed dramatically reduced toxicity to normal cells while maintaining potent anticancer activity, resulting in a significantly improved selectivity index.[6] This highlights the power of synthetic modification in optimizing natural product scaffolds.

Future research should continue to focus on:

-

Expanding Chemical Diversity: Employing modern synthetic methods, including diversity-oriented synthesis and biocatalysis, to generate novel SQL scaffolds.

-

Target Identification: Utilizing chemical biology tools to identify the specific protein targets of the most promising analogues, which will aid in mechanism-of-action studies and biomarker development.[13]

-

Improving Pharmacokinetics: Designing analogues with enhanced solubility, metabolic stability, and bioavailability to improve their potential for in vivo efficacy.

-

Combination Therapies: Investigating the potential of SQL analogues to sensitize cancer cells to existing chemotherapeutic agents or targeted therapies.[7]

By integrating synthetic chemistry, molecular pharmacology, and chemical biology, the vast chemical space of sesquiterpene lactone analogues can be effectively navigated to unlock new therapeutic opportunities.

References

- 1. Sesquiterpene Lactones from Artemisia Genus: Biological Activities and Methods of Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Applications of Sesquiterpene Lactones: A Review of Some Potential Success Cases [mdpi.com]

- 3. Expanding Natural Diversity: Tailored Enrichment of the 8,12-Sesquiterpenoid Lactone Chemical Space through Divergent Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. encyclopedia.pub [encyclopedia.pub]

- 5. Exploring sesquiterpene lactones: structural diversity and antiviral therapeutic insights - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08125K [pubs.rsc.org]

- 6. Preparation of Sesquiterpene Lactone Derivatives: Cytotoxic Activity and Selectivity of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Research advances in natural sesquiterpene lactones: overcoming cancer drug resistance through modulation of key signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 8. eurekaselect.com [eurekaselect.com]

- 9. Eudesmane-type sesquiterpene lactones inhibit multiple steps in the NF-κB signaling pathway induced by inflammatory cytokines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. files.core.ac.uk [files.core.ac.uk]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis and mode of action of oligomeric sesquiterpene lactones - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

Methodological & Application

Total Synthesis of Shimalactone A: A Laboratory Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed laboratory protocol for the total synthesis of Shimalactone A, a complex marine-derived natural product. Initial searches for a total synthesis of "Semialactone" did not yield a definitive compound with published synthetic routes. However, due to the structural similarities and the availability of a well-documented biomimetic total synthesis, this protocol focuses on Shimalactone A as a representative and challenging target in the realm of complex lactone synthesis. The synthesis described herein was developed by the research group of Dirk Trauner and features a notable acid-catalyzed cyclization and a biomimetic 8π-6π electrocyclization cascade.[1][2] This protocol is intended to serve as a comprehensive guide for researchers in organic synthesis and drug development.

Overall Synthetic Strategy

The total synthesis of Shimalactone A is a convergent and protecting-group-free process. The key transformations include an anti-aldol addition, a Stille coupling, a Dieckmann cyclization, an acid-catalyzed cyclization to form the oxabicyclo[2.2.1]heptane core, and a final Stille coupling followed by a spontaneous 8π-6π electrocyclization cascade to construct the bicyclo[4.2.0]octadiene system.

References

Application Notes and Protocols for the Semi-Synthetic Derivatization of Bioactive Lactones

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview and detailed protocols for the semi-synthetic derivatization of several bioactive lactones, referred to here under the general term "semialactones." The aim of these modifications is to explore structure-activity relationships (SAR), enhance biological potency, and improve pharmacokinetic properties. The protocols and data presented are compiled from recent scientific literature and are intended to serve as a guide for researchers in natural product chemistry, medicinal chemistry, and drug discovery.

Derivatization of Massarilactone D: Acylation Strategies

Massarilactone D is a polyketide natural product that has been the subject of semi-synthetic modifications to enhance its biological activity. Acylation of its hydroxyl groups has been shown to be a fruitful strategy to impart cytotoxic and nematicidal properties.

Quantitative Data Summary

The following table summarizes the cytotoxic activity of semi-synthetic derivatives of Massarilactone D against a panel of human cancer cell lines.[1][2][3]

| Compound | L929 (IC₅₀, µM) | KB-3-1 (IC₅₀, µM) | A549 (IC₅₀, µM) | PC-3 (IC₅₀, µM) | A431 (IC₅₀, µM) | SKOV-3 (IC₅₀, µM) | MCF-7 (IC₅₀, µM) |

| 1 (Massarilactone D) | >100 | >100 | >100 | >100 | >100 | >100 | >100 |

| 2 | 5.09 | 13.09 | 32.73 | 11.82 | 4.00 | 11.82 | 7.09 |

| 3 | 5.58 | 7.85 | 19.63 | 7.64 | 4.34 | 13.22 | 3.51 |

| 4 | >100 | >100 | >100 | >100 | >100 | >100 | >100 |

| 5 | >100 | >100 | >100 | >100 | >100 | >100 | >100 |

| 6 | >100 | >100 | >100 | >100 | >100 | >100 | >100 |

| 7 | 61.73 | 55.56 | >100 | >100 | >100 | >100 | >100 |

| 8 | 50.26 | 18.52 | >100 | >100 | >100 | >100 | >100 |

Data extracted from a study by Teponno et al. (2025).[1][2][3]

Experimental Protocols

General Protocol for Acylation of Massarilactone D [1][4]

This protocol describes a general method for the acylation of Massarilactone D using various acyl chlorides.

Materials:

-

Massarilactone D

-

Dichloromethane (CH₂Cl₂)

-

Triethylamine (Et₃N)

-

Acyl chloride (e.g., methacryloyl chloride, cinnamoyl chloride, crotonyl chloride)

-

4-Dimethylaminopyridine (DMAP)

-

Deionized water

-

Methanol (for HPLC)

-

Preparative High-Performance Liquid Chromatography (HPLC) system

Procedure:

-

Dissolve Massarilactone D (e.g., 15 mg, 0.062 mmol) in dichloromethane (10 mL) in a round-bottom flask.

-

Add triethylamine (e.g., 20 µL) to the solution.

-

Add the desired acyl chloride (e.g., 0.26-0.31 mmol) to the reaction mixture.

-

Add a catalytic amount of 4-dimethylaminopyridine (DMAP).

-

Stir the reaction mixture at room temperature overnight.

-

Quench the reaction by adding deionized water (25 mL).

-

Extract the aqueous layer with dichloromethane (2 x 25 mL).

-

Combine the organic layers and evaporate to dryness under reduced pressure.

-

Dissolve the residue in a small amount of methanol (e.g., 300 µL).

-

Purify the derivatives using preparative HPLC.

Experimental Workflow Diagram

Caption: General workflow for the acylation of Massarilactone D.

Derivatization of Goniothalamin: Synthesis of Bioactive Analogs

Goniothalamin is a styryl-lactone with demonstrated anticancer properties. Its semi-synthetic derivatization has been explored to enhance its cytotoxic and apoptotic effects.

Quantitative Data Summary

The following table presents the in vitro cytotoxic activity (IC₅₀) of Goniothalamin against various human cancer cell lines.

| Cell Line | Incubation Time (h) | IC₅₀ (µg/mL) |

| Saos-2 | 72 | 0.62 ± 0.06 |

| UACC-732 | 72 | 0.81 ± 0.09 |

| MCF-7 | 72 | 0.93 ± 0.11 |

| A549 | 72 | 1.34 ± 0.15 |

| HT29 | 72 | 1.64 ± 0.05 |

| HepG2 | 72 | 4.6 µM |

Data compiled from multiple sources.[5][6]

Experimental Protocols

Protocol for Esterification of a Goniothalamin Precursor [7]

This protocol describes the esterification of a secondary alcohol intermediate in the synthesis of goniothalamin, a key step for creating derivatives.

Materials:

-

Secondary alcohol precursor of goniothalamin

-

Anhydrous dichloromethane (CH₂Cl₂) or Tetrahydrofuran (THF)

-

Triethylamine (Et₃N)

-

Acryloyl chloride

-

Argon or Nitrogen atmosphere

-

Standard glassware for organic synthesis

Procedure:

-

Dissolve the secondary alcohol precursor in anhydrous CH₂Cl₂ or THF under an inert atmosphere (Argon or Nitrogen).

-

Cool the solution to 0 °C in an ice bath.

-

Add triethylamine to the solution.

-

Slowly add acryloyl chloride dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent such as ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the resulting ester by column chromatography on silica gel.

Signaling Pathway Diagram: Goniothalamin-Induced Apoptosis

Goniothalamin and its derivatives have been shown to induce apoptosis in cancer cells through the intrinsic pathway, involving mitochondrial dysfunction and caspase activation.[1][2][5][8][9]

Caption: Proposed signaling pathway for goniothalamin-induced apoptosis.

Derivatization of Brefeldin A: Esterification and Biological Effects

Brefeldin A (BFA) is a fungal metabolite known for its ability to disrupt the protein transport machinery between the endoplasmic reticulum (ER) and the Golgi apparatus. Semi-synthetic ester derivatives of BFA have been synthesized to investigate the role of its hydroxyl groups in its biological activity.

Quantitative Data Summary

Ester derivatives of Brefeldin A have shown potent antiproliferative activity against various cancer cell lines. Monoderivatization at either the C4 or C7 hydroxyl group is generally well-tolerated, while diderivatization often leads to a decrease in activity.[10] (Specific IC₅₀ values for a wide range of ester derivatives are extensive and can be found in the cited literature).

Experimental Protocols

General Protocol for Fischer Esterification of Brefeldin A

This is a general protocol for acid-catalyzed esterification that can be adapted for the derivatization of Brefeldin A's hydroxyl groups.

Materials:

-

Brefeldin A (BFA)

-

Carboxylic acid (for esterification)

-

Anhydrous alcohol (can be used as solvent and reactant) or an inert solvent like toluene

-

Concentrated sulfuric acid (catalyst)

-

Dean-Stark apparatus (optional, for water removal)

-

Sodium bicarbonate solution (saturated)

-

Brine

-

Anhydrous sodium sulfate

-

Standard glassware for organic synthesis

Procedure:

-

In a round-bottom flask, dissolve Brefeldin A and an excess of the desired carboxylic acid in a suitable solvent (e.g., toluene or the corresponding alcohol).

-

Add a catalytic amount of concentrated sulfuric acid.

-

If using an inert solvent, equip the flask with a Dean-Stark apparatus to remove water as it is formed, driving the equilibrium towards the product.

-

Reflux the reaction mixture until the starting material is consumed (monitor by TLC).

-

Cool the reaction mixture to room temperature.

-

Carefully neutralize the excess acid with a saturated solution of sodium bicarbonate.

-

Extract the product with an organic solvent like ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired ester derivative.

Signaling Pathway Diagram: Brefeldin A's Mechanism of Action

Brefeldin A disrupts the secretory pathway by inhibiting the function of guanine nucleotide exchange factors (GEFs) for ADP-ribosylation factor 1 (ARF1), leading to the collapse of the Golgi apparatus into the ER.[6][11][12]

Caption: Mechanism of Brefeldin A-induced disruption of ER-Golgi transport.

References

- 1. Goniothalamin induces mitochondria-mediated apoptosis associated with endoplasmic reticulum stress-induced activation of JNK in HeLa cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Emerging Anticancer Potentials of Goniothalamin and Its Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. invivogen.com [invivogen.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Goniothalamin induces coronary artery smooth muscle cells apoptosis: the p53-dependent caspase-2 activation pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Goniothalamin induces apoptosis associated with autophagy activation through MAPK signaling in SK-BR-3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and anticancer activity of brefeldin A ester derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Brefeldin A - Wikipedia [en.wikipedia.org]

- 12. Golgi apparatus - Wikipedia [en.wikipedia.org]

Application Notes and Protocols for High-Throughput Screening of Semialactone Bioactivity

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for high-throughput screening (HTS) assays to evaluate the potential bioactivities of "Semialactone," a representative lactone compound. The protocols are designed for efficiency and scalability, enabling the rapid screening of large compound libraries to identify potential therapeutic leads. The primary bioactivities targeted are anti-inflammatory, anticancer, and quorum sensing inhibition, based on the known biological activities of related lactone-containing molecules.[1][2][3]

Anti-Inflammatory Activity: Cyclooxygenase-2 (COX-2) Inhibition Assay

Application Note:

Inflammation is a critical physiological process, and its dysregulation is implicated in numerous diseases. Cyclooxygenase-2 (COX-2) is a key enzyme in the inflammatory pathway, catalyzing the production of prostaglandins.[4][5] Inhibition of COX-2 is a well-established therapeutic strategy for treating inflammatory disorders.[5] This high-throughput, cell-free colorimetric assay is designed to identify inhibitors of COX-2, providing a quantitative measure of a compound's anti-inflammatory potential. The assay is based on the peroxidase activity of COX-2, where the oxidation of a chromogenic substrate is measured spectrophotometrically.[4][5]

Experimental Protocol: High-Throughput COX-2 Inhibition Assay

Materials:

-

Human recombinant COX-2 enzyme

-

Arachidonic acid (substrate)

-

N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) (chromogenic co-substrate)

-

Heme cofactor

-

Tris-HCl buffer (pH 8.0)

-

Test compound (this compound) and control inhibitors (e.g., Celecoxib)

-

96-well or 384-well microplates

-

Microplate reader capable of measuring absorbance at 590-620 nm

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of COX-2 enzyme in Tris-HCl buffer.

-

Prepare a stock solution of arachidonic acid.

-

Prepare a stock solution of TMPD.

-

Prepare serial dilutions of the test compound (this compound) and control inhibitor in an appropriate solvent (e.g., DMSO).

-

-

Assay Reaction:

-

In each well of the microplate, add the following in order:

-

Tris-HCl buffer

-

Heme cofactor

-

COX-2 enzyme

-

Test compound (this compound) or control inhibitor.

-

-

Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.

-

-

Initiation and Measurement:

-

Initiate the reaction by adding arachidonic acid and TMPD to each well.

-

Immediately place the microplate in a plate reader and measure the change in absorbance at 610 nm over a period of 5 minutes, taking readings every 30 seconds. The rate of color development is proportional to the COX-2 activity.

-

-

Data Analysis:

-

Calculate the rate of reaction for each well.

-

Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

-

Plot the percentage of inhibition against the compound concentration and calculate the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

-

Data Presentation:

| Compound | Concentration (µM) | % Inhibition (Mean ± SD) | IC50 (µM) |

| This compound | 0.1 | ||

| 1 | |||

| 10 | |||

| 50 | |||

| 100 | |||

| Celecoxib | 0.01 | ||

| (Control) | 0.1 | ||

| 1 | |||

| 10 | |||

| 100 |

Signaling Pathway and Experimental Workflow:

References

- 1. Biological Activity of Selected Natural and Synthetic Terpenoid Lactones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Biological Activity of Selected Natural and Synthetic Terpenoid Lactones | MDPI [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. High-throughput screening assays for cyclooxygenase-2 and 5-lipoxygenase, the targets for inflammatory disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Application Notes & Protocols for the Quantification of Semialactone in Biological Matrices

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantification of Semialactone, a lactone-containing compound, in common biological matrices such as plasma, serum, and urine. The protocols are designed to be adaptable for other similar lactone-containing molecules and emphasize critical considerations for accurate and reproducible analysis.

Introduction to this compound Quantification

The accurate quantification of this compound in biological matrices is crucial for pharmacokinetic, toxicokinetic, and biomarker studies. A key challenge in the bioanalysis of lactones is the pH-dependent equilibrium between the closed lactone ring and the open-ring hydroxy-carboxylic acid form.[1] Method development must therefore address the stability of the analyte to ensure that the measured concentration reflects the true in vivo levels. This document outlines protocols for Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography with UV detection (HPLC-UV), which are commonly employed for the analysis of lactone compounds.

Pre-analytical Considerations and Sample Handling

Proper sample collection and handling are paramount to prevent the degradation or interconversion of this compound.

Protocol 2.1: Blood Collection and Plasma/Serum Preparation

-

Blood Collection : Collect whole blood into tubes containing an appropriate anticoagulant (e.g., K2-EDTA or sodium heparin) for plasma preparation. For serum, collect blood into tubes without additives and allow it to clot.

-

Gentle Handling : Immediately after collection, gently invert the tubes to mix the anticoagulant with the blood. Avoid vigorous shaking to prevent hemolysis.

-

Centrifugation : Centrifuge the blood samples at approximately 2000 x g for 10 minutes at 4°C to separate plasma or serum from the blood cells.[2]

-

Supernatant Collection : Carefully collect the supernatant (plasma or serum) without disturbing the cell pellet.

-

Storage : Assay the samples immediately or store them at -80°C to minimize degradation. Avoid repeated freeze-thaw cycles.

Analytical Methodologies

The choice of analytical technique depends on the required sensitivity, selectivity, and the physicochemical properties of this compound.

Method 1: LC-MS/MS Quantification of this compound in Human Plasma

Application Note: This method is highly sensitive and selective, making it the preferred technique for quantifying low concentrations of this compound in complex biological matrices like plasma. The protocol utilizes a simple protein precipitation step for sample cleanup.

Experimental Protocol 3.1

-

Sample Preparation (Protein Precipitation) :

-

To 100 µL of plasma sample, add 300 µL of cold acetonitrile containing the internal standard (IS). A structurally similar lactone compound can be used as an IS.

-

Vortex the mixture for 30 seconds to precipitate proteins.

-

Centrifuge at 10,000 x g for 5 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

-

LC-MS/MS Conditions :

-

HPLC System : A standard HPLC system capable of binary gradient elution.

-

Column : A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase :

-

A: 0.1% formic acid in water

-

B: 0.1% formic acid in methanol

-

-

Gradient Elution : A gradient optimized to separate this compound from matrix components.

-

Flow Rate : 0.4 mL/min.

-

Injection Volume : 10 µL.

-

Mass Spectrometer : A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.

-

Ionization Mode : Electrospray Ionization (ESI) in positive or negative mode, depending on the ionization efficiency of this compound.

-

Detection : Multiple Reaction Monitoring (MRM) of precursor-product ion transitions for this compound and the IS.

-

Data Presentation: Table 1. LC-MS/MS Method Validation Parameters

| Parameter | Result |

| Linearity (r²) | > 0.99 |

| Lower Limit of Quantification (LLOQ) | 1 ng/mL |

| Accuracy (% bias) | Within ±15% |

| Precision (% CV) | < 15% |

| Recovery (%) | > 85% |

| Matrix Effect (%) | < 15% |

Visualization: Experimental Workflow for LC-MS/MS Analysis

Caption: Workflow for this compound quantification by LC-MS/MS.

Method 2: GC-MS Quantification of this compound in Urine

Application Note: GC-MS is a suitable technique for volatile and thermally stable compounds. For non-volatile compounds like many lactones, derivatization is often required to increase volatility and improve chromatographic performance. This protocol includes a derivatization step.

Experimental Protocol 3.2

-

Sample Preparation (Liquid-Liquid Extraction and Derivatization) :

-

To 1 mL of urine, add an internal standard.

-

Acidify the sample with 1 M HCl to a pH of approximately 3 to ensure the lactone form is favored.

-

Extract the sample twice with 3 mL of ethyl acetate.

-

Combine the organic layers and evaporate to dryness under nitrogen.

-

Derivatize the residue by adding 50 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and heating at 70°C for 30 minutes.

-

-

GC-MS Conditions :

-

GC System : A gas chromatograph equipped with a split/splitless injector.

-

Column : A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

-

Carrier Gas : Helium at a constant flow rate.

-

Injector Temperature : 250°C.

-

Oven Temperature Program : An optimized temperature gradient to separate the derivatized this compound from other urine components.

-

Mass Spectrometer : A single quadrupole or triple quadrupole mass spectrometer.

-

Ionization Mode : Electron Ionization (EI).

-

Detection : Selected Ion Monitoring (SIM) of characteristic ions for the derivatized this compound and IS.

-

Data Presentation: Table 2. GC-MS Method Validation Parameters

| Parameter | Result |

| Linearity (r²) | > 0.99 |

| LLOQ | 10 ng/mL |

| Accuracy (% bias) | Within ±15% |

| Precision (% CV) | < 15% |

| Recovery (%) | > 80% |

Visualization: Experimental Workflow for GC-MS Analysis

Caption: Workflow for this compound quantification by GC-MS.

Method 3: HPLC-UV Quantification of this compound in Serum

Application Note: HPLC-UV is a more accessible and cost-effective technique compared to mass spectrometry. It is suitable for compounds with a strong chromophore and when high sensitivity is not the primary requirement.

Experimental Protocol 3.3

-

Sample Preparation (Solid-Phase Extraction) :

-

Condition a C18 SPE cartridge with methanol followed by water.

-

Load 500 µL of serum onto the cartridge.

-

Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove interferences.

-

Elute this compound with a stronger organic solvent (e.g., methanol or acetonitrile).

-

Evaporate the eluate to dryness and reconstitute in the mobile phase.

-

-

HPLC-UV Conditions :

-

HPLC System : An HPLC system with a UV-Vis detector.

-

Column : A C18 reversed-phase column.

-

Mobile Phase : An isocratic or gradient mixture of acetonitrile and water.

-

Flow Rate : 1.0 mL/min.

-

Injection Volume : 20 µL.

-

Detection Wavelength : The maximum absorbance wavelength (λmax) of this compound.

-

Data Presentation: Table 3. HPLC-UV Method Validation Parameters

| Parameter | Result |

| Linearity (r²) | > 0.995 |

| LLOQ | 50 ng/mL |

| Accuracy (% bias) | Within ±15% |

| Precision (% CV) | < 15% |

| Recovery (%) | > 90% |

Visualization: Logical Relationship of Method Selection

Caption: Decision tree for selecting an analytical method.

Stability Considerations

The stability of this compound in biological matrices is a critical aspect of method validation.

Protocol 4.1: Stability Assessment

-

Freeze-Thaw Stability : Assess analyte stability after multiple freeze-thaw cycles (e.g., three cycles at -20°C or -80°C).

-

Short-Term Stability : Evaluate stability at room temperature for a duration that mimics the sample handling time.

-

Long-Term Stability : Determine stability in frozen storage over a period that covers the expected sample storage time.

-

Post-Preparative Stability : Assess the stability of the processed samples in the autosampler.

The results of these stability studies will dictate the appropriate storage and handling conditions for the samples.

Conclusion

The protocols provided herein offer robust and reliable methods for the quantification of this compound in biological matrices. The choice of method should be guided by the specific requirements of the study, including sensitivity, sample matrix, and available instrumentation. Proper sample handling and thorough method validation, with particular attention to analyte stability, are essential for obtaining accurate and meaningful data.

References

Application Notes and Protocols for Studying Semialactone Mechanisms of Action in Cell Lines

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Semialactones are a class of chemical compounds characterized by a lactone ring structure. Various natural and synthetic semialactones have demonstrated significant biological activity, particularly in the context of cancer research. Their mechanisms of action often involve the modulation of key cellular processes such as cell cycle progression, apoptosis, and autophagy. These application notes provide an overview of the mechanisms of action for representative semialactones—Simalikalactone D, Galiellalactone, and Isolinderalactone—and offer detailed protocols for their study in cell line models.

Simalikalactone D (SKD)

Simalikalactone D (SKD) is a quassinoid isolated from the plant Simarouba tulae. It has demonstrated potent anticancer activity in various cancer cell lines, particularly breast cancer.

Mechanism of Action Overview:

SKD's mechanism of action in breast cancer cells appears to be cell-line dependent, involving both caspase-dependent and independent cell death pathways. In triple-negative breast cancer (TNBC) cell lines, SKD has been shown to induce apoptosis through Caspase-3 activation in MDA-MB-468 cells, while promoting autophagy in MDA-MB-231 cells.[1] In other studies, SKD-induced cell death in SKBR3, MDA-MB-231, and MDA-MB-468 breast cancer cell lines was found to be via a caspase-3 independent pathway.[2] Furthermore, SKD has been observed to inhibit cancer cell migration and clonogenic potential.[2][3]

Quantitative Data:

Table 1: IC50 Values of Simalikalactone D in Breast Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| SKBR3 | Breast Cancer | 60.0 | [2] |

| MDA-MB-231 | Triple-Negative Breast Cancer | 65.0 | [2][3] |

| MDA-MB-468 | Triple-Negative Breast Cancer | 116 | [2] |

| A2780CP20 | Ovarian Cancer | 55 | [3] |

| MDA-MB-435 | Breast Cancer | 58 | [3] |

Experimental Protocols:

1. Cell Viability Assay (MTT Assay):

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of SKD.

-

Procedure:

-

Seed breast cancer cells (e.g., SKBR3, MDA-MB-231, MDA-MB-468) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of SKD (e.g., 0-200 nM) for 48-72 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value using non-linear regression analysis.

-

2. Caspase-3 Activity Assay:

-

Objective: To assess the involvement of caspase-3 in SKD-induced apoptosis.

-

Procedure:

-